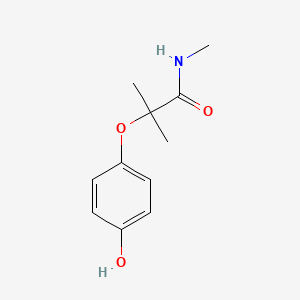
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a pentanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which protects the hydroxyl group from further reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
科学的研究の応用
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals that require specific structural modifications.
Industry: Utilized in the production of high-performance materials, such as polymers and elastomers.
作用機序
The mechanism of action of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during synthetic processes. The tert-butyldimethylsiloxy group is stable under basic conditions but can be cleaved under acidic conditions or by nucleophilic attack .
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a pentanol backbone.
1,1-Bis(4-(tert-butyldimethylsiloxy)phenyl)ethylene: Contains two tert-butyldimethylsiloxy groups attached to a phenyl ring.
Uniqueness
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is unique due to its specific structural configuration, which provides distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in the development of specialized materials.
特性
分子式 |
C12H28O2Si |
|---|---|
分子量 |
232.43 g/mol |
IUPAC名 |
(3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpentan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3/t11-/m0/s1 |
InChIキー |
ZRRVNTKZZOHRRC-NSHDSACASA-N |
異性体SMILES |
C[C@@H](CCO)CCO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(CCO)CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(3-Trifluoromethylphenyl)tetrazol-1-yl] acetic acid](/img/structure/B8413052.png)
![4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate](/img/structure/B8413059.png)
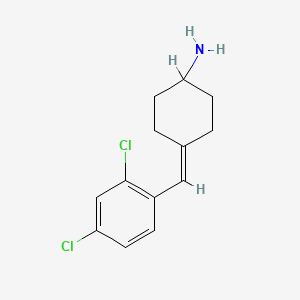
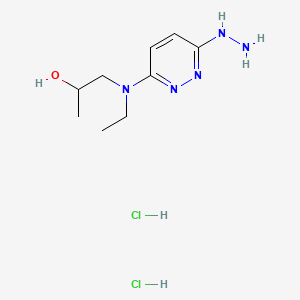
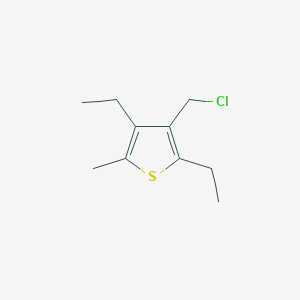
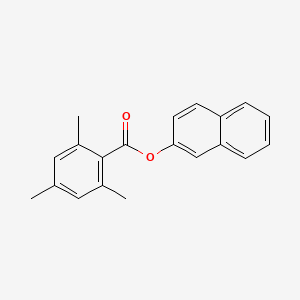
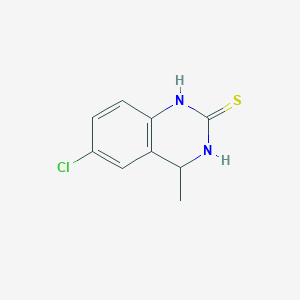
![(4S)-4-([5-[1-(ethoxycarbonyl)cyclobutoxy]-1-phenyl-1H-pyrazol-3-yl]formamido)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B8413083.png)
![N-[5-bromo-2-(ethyloxy)-3-pyridinyl]benzenesulfonamide](/img/structure/B8413097.png)

